molecular formula C33H40N2O12 B1674839 Leurubicin CAS No. 70774-25-3

Leurubicin

Cat. No.: B1674839
CAS No.: 70774-25-3
M. Wt: 656.7 g/mol
InChI Key: HROXIDVVXKDCBD-ZUWKMVCBSA-N
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Description

Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic derivative of the anthracycline antibiotic doxorubicin. It is primarily used in the field of oncology due to its potent antitumor properties. Anthracyclines, including this compound, are known for their ability to intercalate into DNA, thereby disrupting essential biological processes in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Leurubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to the formation of quinone derivatives, which may have altered antitumor activity .

Scientific Research Applications

Leurubicin has a wide range of scientific research applications:

Mechanism of Action

Leurubicin exerts its effects by intercalating into DNA, thereby disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and ultimately results in cell death. The primary molecular targets of this compound are topoisomerase II enzymes, which play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound induces DNA strand breaks and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its modification with leucine, which enhances its antitumor activity while potentially reducing its cardiotoxicity compared to doxorubicin. This modification also allows for better targeting of cancer cells and improved therapeutic outcomes .

Properties

CAS No.

70774-25-3

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide

InChI

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1

InChI Key

HROXIDVVXKDCBD-ZUWKMVCBSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

leucyl-doxorubicin
N-L-leucyl-doxorubicin
N-L-leucyldoxorubicin
N-leucyl-doxorubicin
N-leucyldoxorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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